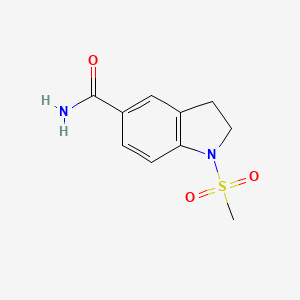

1-(Methylsulfonyl)indoline-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-16(14,15)12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZGDAUUVCVGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Methylsulfonyl Indoline 5 Carboxamide and Its Analogues

Strategies for the Construction of the Indoline (B122111) Ring System

The formation of the indoline ring is a critical first step in the synthesis of the target compound. A variety of methods have been developed, ranging from classical cyclizations to modern transition-metal-catalyzed reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

One prominent approach involves the intramolecular cyclization of appropriately substituted anilines. Palladium-catalyzed C-H activation and amination reactions have emerged as powerful tools for this transformation. nih.govacs.org For instance, palladium catalysis can facilitate the intramolecular amination of unactivated C(sp³)–H bonds, providing a direct route to 3,3-disubstituted indolines. acs.org Another advanced palladium-catalyzed method is the Catellani-type reaction, which utilizes norbornene as a co-catalyst to achieve vicinal difunctionalization of an aryl halide, leading to the formation of the indoline structure. nih.gov

Cycloaddition reactions offer another versatile pathway to the indoline core. The intramolecular Diels-Alder reaction of 2-substituted aminofurans (IMDAF) can produce various indolines through an initial [4+2] cycloaddition, followed by a nitrogen-assisted ring opening and dehydration sequence. acs.org Formal [3+2] and [4+1] cycloadditions, often catalyzed by metals like iridium or copper, provide access to highly functionalized and chiral indolines from precursors such as γ-amino-α,β-unsaturated esters or hydroxyallyl anilines. organic-chemistry.org

Furthermore, the reduction of corresponding indole (B1671886) precursors is a straightforward and common method. Indole-5-carboxylic acid, a commercially available starting material, can be synthesized via methods like the Japp-Klingemann type Fischer-indole synthesis. nih.govsigmaaldrich.com Subsequent catalytic hydrogenation, often using catalysts like platinum oxide or through transfer hydrogenation with reagents like Hantzsch dihydropyridine, can selectively reduce the pyrrole (B145914) ring to afford the indoline-5-carboxylic acid scaffold. organic-chemistry.org

| Method | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Palladium-Catalyzed C(sp³)–H Amination | Intramolecular cyclization of 1-(tert-butyl)-2-iodobenzene derivatives via C–H activation to form palladacycles, followed by amination. | Pd(0) catalyst, diaziridinone | acs.org |

| Intramolecular Diels-Alder (IMDAF) | [4+2] cycloaddition of furan-tethered amines followed by rearrangement to form the indoline ring. | Thermal conditions (e.g., 165 °C) | acs.org |

| Fischer Indole Synthesis & Reduction | Formation of an indole ring from an aryl hydrazine (B178648) and a carbonyl compound, followed by reduction of the indole to an indoline. | Acid catalyst (for indole synthesis); H₂, Pd/C or Hantzsch ester (for reduction) | nih.govorganic-chemistry.org |

| Catellani-type Reaction | Palladium/norbornene cooperative catalysis for the vicinal difunctionalization of aryl halides to construct the indoline ring. | Pd catalyst, norbornene | nih.gov |

Regioselective Introduction and Modification of the Methylsulfonyl Group

With the indoline core established, the next key transformation is the introduction of the methylsulfonyl (mesyl) group. For the target compound, this functionalization occurs at the N-1 position of the indoline ring. This N-sulfonylation is typically achieved through the reaction of the secondary amine of the indoline ring with a sulfonylating agent.

The most common and direct method is the reaction of an indoline precursor, such as methyl indoline-5-carboxylate, with methanesulfonyl chloride (MsCl). This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. A documented procedure for the N-sulfonylation of unsubstituted indoline involves using methanesulfonyl chloride in pyridine, which acts as both the solvent and the base, affording 1-(methylsulfonyl)indoline (B404923) in high yield (96%). chemicalbook.com Other tertiary amine bases like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (B109758) (DCM) are also commonly employed for such transformations.

While N-1 is the most nucleophilic site for this reaction, regioselectivity can be a consideration in more complex analogues. Sulfonylation can also occur on the benzene (B151609) ring (C-sulfonylation) under different conditions, typically involving electrophilic aromatic substitution. For instance, copper-catalyzed direct C-7 sulfonylation of indolines with sulfonyl chlorides has been reported, proceeding via a chelation-assisted strategy. nih.gov However, for the synthesis of 1-(Methylsulfonyl)indoline-5-carboxamide, reaction conditions are chosen to favor the selective and efficient N-sulfonylation.

Derivatization and Functionalization at the Carboxamide Moiety

The final key step in synthesizing this compound is the formation of the carboxamide group at the C-5 position. This transformation is a standard amide bond formation reaction, typically starting from the corresponding carboxylic acid, 1-(methylsulfonyl)indoline-5-carboxylic acid. This precursor would be obtained by hydrolysis of the corresponding ester (e.g., methyl ester) that was carried through the N-sulfonylation step.

The conversion of the carboxylic acid to the primary carboxamide involves activation of the carboxyl group followed by reaction with an ammonia (B1221849) source. A more general approach, for producing a wide range of analogues, is the coupling of the carboxylic acid with a desired primary or secondary amine using a peptide coupling reagent. nih.govarkat-usa.org

A multitude of coupling reagents are available for this purpose, each with its own advantages regarding efficiency, cost, and prevention of side reactions like racemization in chiral substrates. researchgate.net Common reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov Phosphonium reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. google.com The choice of reagent, base (e.g., DIPEA, triethylamine), and solvent (e.g., DCM, DMF) is optimized to ensure high yields and purity of the final carboxamide product. nih.govgoogle.com

| Coupling Reagent | Abbreviation | Typical Additive | Base | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt or HOAt | DIPEA or Et₃N | nih.gov |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | None required | DIPEA | google.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | None required | Et₃N | - |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | None required | DIPEA or collidine | google.com |

| Methanesulfonyl Chloride | MsCl | None required | N-Methylimidazole | organic-chemistry.org |

Note: This table presents general conditions; specific substrates may require optimization.

Advanced Synthetic Approaches for Indoline-Based Scaffolds

Palladium-catalyzed tandem reactions are a cornerstone of modern synthetic chemistry. For example, a tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones provides a rapid entry to diverse indoline structures with high diastereoselectivity under mild conditions. organic-chemistry.org Similarly, an interceptive decarboxylative benzylic cycloaddition of benzoxazinanones with sulfur ylides enables the synthesis of trifluoromethyl-substituted indolines. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. While specific MCRs for this compound are not extensively documented, related structures like spiro[indoline-3,4'-piperidine] (B44651) derivatives can be synthesized using four-component reactions involving isatin, demonstrating the power of MCRs to rapidly build molecular complexity around the indoline core. trbextract.com These advanced approaches, including further functionalization via Suzuki and Mitsunobu reactions, highlight the versatility of the indoline scaffold and provide pathways for creating diverse libraries of analogues for further investigation. trbextract.com

Structure Activity Relationship Sar and Ligand Design Principles for 1 Methylsulfonyl Indoline 5 Carboxamide Analogues

Positional and Substituent Effects on the Indoline (B122111) Core for Biological Activity

The indoline core is a key structural feature, and its substitution pattern significantly impacts biological activity. Modifications to the aromatic ring of the indoline nucleus can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for its target.

Research on related indoline-containing compounds has demonstrated that the position and nature of substituents on the aromatic part of the indoline ring are critical for activity. For instance, in a series of indolin-2-one-5-carboxamide derivatives, substitutions at the 3-position of the indoline ring were explored to enhance potency. nih.gov While this is a different scaffold, it highlights the importance of substitutions on the indoline core for biological activity.

In a study of indole-2-carboxamide analogues as antitubercular agents, it was found that the position of substituents on the indole (B1671886) ring had a pronounced effect on activity. For example, a bromo group at the 6-position of the indole ring led to a significant increase in activity compared to unsubstituted or 5-halo-substituted analogues. nih.gov This suggests that for 1-(methylsulfonyl)indoline-5-carboxamide, exploring different substitution patterns on the aromatic ring could be a fruitful strategy for enhancing biological efficacy.

The following table summarizes the effects of various substituents on the indoline or related indole cores based on findings from different studies.

| Compound Series | Substitution Position | Substituent | Effect on Biological Activity |

| Indole-2-carboxamides | 6-position | Bromo | Significant increase in antitubercular activity nih.gov |

| Indole-2-carboxamides | 5-position | Halo | Less potent than 6-bromo substitution nih.gov |

| Indolin-2-one-5-carboxamides | 3-position | Various | Modulated PAK4 inhibitory activity nih.gov |

Contribution of the Methylsulfonyl Group to Receptor Binding and Pharmacological Efficacy

In a study of novel N-methylsulfonyl-indole derivatives, the N-sulfonyl group was found to be an important pharmacophoric element. nih.gov While this study focused on an indole rather than an indoline core, the findings provide valuable insights into the potential role of the methylsulfonyl group. N-arylsulfonyl indoles have also shown remarkable inhibitory activity against Gram-positive bacteria, further emphasizing the significance of the N-sulfonyl moiety. nih.gov

Modulation of Biological Response via Carboxamide Modifications

The carboxamide group at the 5-position of the indoline ring is a key functional group that can be modified to fine-tune the biological activity of the molecule. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the target protein.

Studies on various indole and indoline carboxamides have shown that modifications to the carboxamide moiety can significantly impact potency and selectivity. For example, in a series of indoline-2-carboxamide derivatives, variations of the amine substituent (R2) on the carboxamide were explored to optimize antitrypanosomal activity. acs.org

Furthermore, research on indolin-2-one-5-carboxamides as PAK4 inhibitors demonstrated that different substituents on the carboxamide nitrogen led to a range of biochemical and cellular activities. nih.gov This highlights the potential for modulating the biological response of this compound by introducing various substituents on the carboxamide nitrogen.

The following table illustrates how modifications to the carboxamide group in related structures can affect biological outcomes.

| Compound Series | Carboxamide Modification | Biological Target/Activity | Effect |

| Indoline-2-carboxamides | Varying the amine substituent | Trypanosoma brucei | Optimization of potency acs.org |

| Indolin-2-one-5-carboxamides | Different N-substituents | PAK4 inhibition | Modulation of biochemical and cellular activity nih.gov |

| Indole-2-carboxamides | Dipeptide modifications | SARS-CoV 3CLpro inhibition | Potent inhibitory activity arkat-usa.org |

Identification of Key Pharmacophoric Features within the this compound Class

A pharmacophore model for the this compound class of compounds would describe the essential three-dimensional arrangement of functional groups required for biological activity. Based on the analysis of the individual components of the molecule, a putative pharmacophore model can be proposed.

Key pharmacophoric features likely include:

A hydrogen bond acceptor: The oxygen atoms of the methylsulfonyl group.

A hydrogen bond donor and acceptor: The amide functionality of the carboxamide group.

An aromatic region: The benzene (B151609) ring of the indoline core, which can participate in hydrophobic and aromatic interactions.

A hydrophobic feature: The methyl group of the methylsulfonyl moiety.

Pharmacophore models have been successfully developed for other classes of sulfonamide-containing compounds. For instance, a pharmacophore model for 5-HT7 receptor antagonists containing a sulfonamide group identified three necessary hydrogen bond acceptor regions and two hydrophobic/aromatic regions. nih.gov This demonstrates the utility of pharmacophore modeling in understanding the key interaction points for this class of molecules.

The development of a specific pharmacophore model for this compound analogues would be a valuable tool for virtual screening and the rational design of new, more potent, and selective compounds. Such a model would guide the selection of substituents on the indoline core and the carboxamide moiety to optimize interactions with the biological target.

Molecular Target Identification and Elucidation of Biological Mechanisms of Action

Methodological Approaches for Target Discovery in Indoline-Based Compounds

The identification of molecular targets for novel chemical entities like 1-(Methylsulfonyl)indoline-5-carboxamide typically employs a combination of computational and experimental strategies. Ligand-based and structure-based computational approaches are often the starting point. These methods use the known activities of similar molecules or the three-dimensional structure of potential protein targets to predict binding affinity.

Following computational screening, experimental techniques are crucial for validation. Phenotypic screening can reveal the effect of a compound on cellular or organismal behavior, which then necessitates target deconvolution to identify the specific molecular interactions. Affinity-based methods, such as chemical proteomics, utilize immobilized versions of the compound to capture and identify its binding partners from cell lysates. Furthermore, genetic approaches, like CRISPR-Cas9 screening, can identify genes that are essential for the compound's activity, thereby pointing to its molecular target.

Enzyme Inhibition Profiles:

While specific data for this compound is not available, the indoline (B122111) scaffold is present in various enzyme inhibitors. The following sections discuss the potential inhibitory activities based on research into related compounds.

Cyclooxygenase (COX-1/COX-2) Inhibitory Activity

Cyclooxygenase enzymes are key mediators of inflammation. Research into novel N-methylsulfonyl-indole derivatives has indicated potential for COX-2 inhibitory effects, suggesting that related indoline structures might also interact with these enzymes. However, no specific data for this compound has been reported.

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Dual Inhibition

The 5-LOX and sEH enzymes are also involved in inflammatory pathways. Some research has focused on the development of dual inhibitors targeting both enzymes to achieve a broader anti-inflammatory effect. While some indoline-based compounds have been investigated as potential 5-LOX/sEH dual inhibitors, there is no published data on the activity of this compound against these targets.

Monoamine Oxidase B (MAO-B) Inhibitory Selectivity

MAO-B is a target for neurodegenerative diseases. The inhibitory potential of various heterocyclic compounds against MAO-B has been explored, but specific studies on this compound are absent from the scientific literature.

Carbonic Anhydrase IX (CA IX) Modulation

Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant for several therapeutic areas. Studies on indoline-5-sulfonamides, which are structurally related to the target compound, have shown inhibitory activity against carbonic anhydrases, including the tumor-associated isoform CA IX. This suggests a potential avenue of investigation for this compound, though no direct evidence currently exists.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is an epigenetic modifier and a target in cancer therapy. While various small molecules are being investigated as LSD1 inhibitors, there is no available research linking this compound to the inhibition of this enzyme.

Receptor Ligand and Modulatory Interactions

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and is involved in regulating glucose-stimulated insulin (B600854) secretion. semanticscholar.orgnih.gov Agonists of GPR40 are being investigated as potential treatments for type 2 diabetes. nih.gov While there is no specific data for this compound, studies on indole-5-propanoic acid derivatives have identified potent GPR40 agonists. semanticscholar.org Compounds such as 8h , 8i , and 8o from this class have shown EC50 values in the nanomolar range in reporter assays and demonstrated good glucose-stimulated insulin secretion effects. semanticscholar.org This suggests that the indole (B1671886)/indoline scaffold can be a key structural feature for GPR40 agonism.

Table 3: GPR40 Agonistic Activity of Indole-5-propanoic Acid Derivatives

| Compound | EC50 (nM) |

|---|---|

| 8h | 58.6 |

| 8i | 37.8 |

| 8o | 9.4 |

Data for structurally related indole derivatives. semanticscholar.org

Estrogen Receptor Alpha (ER-α) is a crucial target in the treatment of hormone-dependent breast cancers. researchgate.net The indole nucleus is a scaffold found in compounds that interact with ER-α. For example, indole-3-carbinol (B1674136), a natural product, has been shown to trigger the degradation of ER-α protein in breast cancer cells. researchgate.net Furthermore, in-silico studies involving virtual screening of novel 2-substituted-5-hydroxy-1H-indole-3-carboxamide derivatives have been conducted to assess their binding interaction with the ER-α receptor. plos.org These computational studies aim to identify potential ligands that can fit into the binding site of the receptor, indicating that the indole carboxamide structure is considered a promising template for the design of new ER-α modulators. plos.org However, specific binding affinity data for this compound is not currently available in the reviewed literature.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound "this compound" concerning its activity as a Cannabinoid Receptor 1 (CB1) allosteric modulator, its ability to reactivate the p53 Y220C mutant, or its effects on the specified cellular and sub-cellular mechanistic pathways.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for this specific compound. While research exists for structurally related compounds such as indole-2-carboxamides, various indoline derivatives, and other p53 reactivators, the strict requirement to focus solely on "this compound" cannot be met.

Computational Chemistry and in Silico Approaches in the Study of 1 Methylsulfonyl Indoline 5 Carboxamide

Molecular Docking Investigations of Ligand-Receptor/Enzyme Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the binding affinity. jocpr.com This method is instrumental in understanding the molecular basis of a drug's activity. For 1-(Methylsulfonyl)indoline-5-carboxamide, molecular docking studies can identify potential biological targets and elucidate the specific interactions that govern its binding.

In a typical docking protocol, a three-dimensional model of the target protein is obtained from crystallographic data or homology modeling. The this compound molecule is then computationally placed into the active site of the receptor. Sophisticated algorithms then explore various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces.

For instance, studies on structurally related indole (B1671886) derivatives have successfully employed molecular docking to understand their binding modes. researchgate.netmdpi.com These studies often reveal key amino acid residues that form crucial interactions with the ligand. For this compound, it is anticipated that the sulfonamide group could act as a hydrogen bond donor and/or acceptor, while the indoline (B122111) core may engage in hydrophobic interactions. mdpi.com The carboxamide moiety could also form additional hydrogen bonds, further stabilizing the ligand-receptor complex. The results of such docking studies are often visualized to provide a detailed picture of the binding pose, offering valuable insights for further drug development. researchgate.net

Table 1: Example Molecular Docking Results for an Indole Derivative with a Target Protein

| Parameter | Value |

| Target Protein | Example Kinase |

| PDB ID | XXXX |

| Ligand | Indole Derivative |

| Docking Score | -9.5 kcal/mol |

| Hydrogen Bonds | ASP 123, GLU 78 |

| Hydrophobic Interactions | LEU 25, VAL 33 |

This table is illustrative and provides hypothetical data for a typical molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties or structural features. nih.gov These models are powerful tools for predicting the activity of novel compounds and for optimizing lead structures.

Two-Dimensional QSAR Studies

Two-dimensional QSAR (2D-QSAR) studies utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors can include constitutional parameters (e.g., molecular weight), topological indices (e.g., connectivity indices), and electronic properties (e.g., partial charges). For a series of this compound analogs, a 2D-QSAR model could be developed to predict their activity against a specific biological target. This would involve synthesizing a library of related compounds, measuring their biological activity, and then using statistical methods like multiple linear regression or machine learning algorithms to build the QSAR model.

Three-Dimensional QSAR Studies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. nih.gov In these approaches, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. These fields are then used as independent variables to build a statistical model that correlates with the biological activity.

For this compound and its derivatives, a 3D-QSAR study could reveal which regions of the molecule are sensitive to steric bulk or electrostatic modifications. mdpi.com For example, the model might indicate that bulky substituents at a certain position on the indoline ring are detrimental to activity, while electron-withdrawing groups on the phenyl ring of a related scaffold could enhance it. mdpi.com The results are often visualized as contour maps, providing an intuitive guide for designing more potent analogs. researchgate.net

Table 2: Statistical Parameters for a Hypothetical 3D-QSAR Model

| Parameter | Value | Description |

| q² | 0.716 | Cross-validated correlation coefficient |

| R² | 0.978 | Non-cross-validated correlation coefficient |

| r²_pred | 0.890 | Predictive correlation coefficient for the test set |

This table presents typical statistical validation parameters for a robust 3D-QSAR model, based on data from a study on related compounds. nih.gov

Pharmacophore Generation and Virtual Screening Techniques

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. Once a pharmacophore model is developed for the target of this compound, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features. This process, known as virtual screening, can significantly accelerate the discovery of new drug candidates. mdpi.com

The pharmacophore for a this compound analog might include features such as a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring. Virtual screening would then identify other molecules that match this spatial arrangement of features, which could then be subjected to further experimental testing.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt a wide range of conformations. Conformational analysis aims to identify the low-energy, biologically relevant conformations of a molecule. For this compound, understanding its preferred conformation is crucial for accurate docking and QSAR studies.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. nih.gov In an MD simulation, the movements of atoms in the ligand-receptor complex are simulated over a period of time, providing insights into the stability of the binding mode and the flexibility of the protein. researchgate.net For this compound, an MD simulation could reveal how the ligand and receptor adapt to each other upon binding and identify key interactions that are maintained throughout the simulation. nih.gov

Rational Drug Design Strategies based on Computational Insights

The ultimate goal of these computational studies is to guide the rational design of improved therapeutic agents. nih.gov The insights gained from molecular docking, QSAR, pharmacophore modeling, and MD simulations can be integrated to propose specific modifications to the structure of this compound that are predicted to enhance its activity, selectivity, or pharmacokinetic properties. researchgate.net

For example, if docking studies reveal an unoccupied hydrophobic pocket in the active site, a medicinal chemist could design a new analog with a hydrophobic substituent that can fill this pocket, potentially increasing binding affinity. Similarly, if a QSAR model indicates that a particular region of the molecule is sensitive to electrostatic effects, analogs with different electronic properties could be synthesized. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. nih.govresearchgate.net

Preclinical in Vitro Pharmacological Evaluation of 1 Methylsulfonyl Indoline 5 Carboxamide Derivatives

Assays for Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of the closely related indoline-5-sulfonamide (B1311495) scaffold have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. A study investigating a series of 1-acylated indoline-5-sulfonamides demonstrated moderate antiproliferative activity against the MCF7 breast cancer cell line under both normoxic and hypoxic conditions. nih.gov

One of the most potent inhibitors of carbonic anhydrase IX and XII, compound 4f from this series, displayed notable activity, suppressing the growth of MCF7 cells with an IC50 value of 12.9 µM. nih.govnih.gov Furthermore, this compound exhibited hypoxic selectivity, a desirable characteristic for anticancer agents targeting solid tumors. nih.govnih.gov The antiproliferative activity of these indoline-5-sulfonamides was determined using the MTT assay. nih.gov It is important to note that while these compounds share the indoline (B122111) sulfonamide core, they are not direct derivatives of 1-(Methylsulfonyl)indoline-5-carboxamide.

Table 1: Antiproliferative Activity of Selected Indoline-5-sulfonamide Derivatives against MCF7 Cancer Cell Line

| Compound | Modification | IC50 (µM) |

|---|---|---|

| 4e | 1-Acylindoline-5-sulfonamide | Moderate Activity |

| 4f | 1-Acylindoline-5-sulfonamide | 12.9 |

Data sourced from studies on indoline-5-sulfonamide analogs, which are structurally related to this compound.

In Vitro Anti-Inflammatory Assays (e.g., cytokine inhibition, enzyme activity in cellular lysates)

The anti-inflammatory potential of indoline derivatives has been explored through various in vitro models. In one study, a series of novel indoline derivatives were synthesized and assessed for their ability to inhibit protein denaturation, a common screening method for anti-inflammatory activity. A carboxamide-based derivative, compound 5a , exhibited moderate anti-denaturation activity with an IC50 value of 97.8 µg/ml. core.ac.uk Other sulfonamide-containing indoline derivatives in the same study showed potent inhibition of protein denaturation, with compounds 4a and 4b having IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, comparable to the standard drug diclofenac (B195802) sodium (IC50 = 54.2 µg/ml). core.ac.uk

Another study focused on N-methylsulfonyl-indole derivatives, a structurally similar class of compounds. Several of these derivatives, namely 4d , 4e , 5b , and 5d , demonstrated high anti-inflammatory activity. nih.gov Furthermore, certain indoline carbamate (B1207046) derivatives have been shown to reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-activated RAW-264.7 and mouse peritoneal macrophages at very low concentrations (1-10pM). nih.gov The reduction in these pro-inflammatory cytokines suggests a potential mechanism of action for the anti-inflammatory effects of these compounds. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Indoline Derivatives

| Compound | Assay | Target/Cell Line | Activity/IC50 |

|---|---|---|---|

| 5a | Protein Denaturation Inhibition | - | IC50 = 97.8 µg/ml |

| 4a | Protein Denaturation Inhibition | - | IC50 = 62.2 µg/ml |

| 4b | Protein Denaturation Inhibition | - | IC50 = 60.7 µg/ml |

| 4d, 4e, 5b, 5d | General Anti-inflammatory | - | High Activity |

| Indoline Carbamates | Cytokine Inhibition | RAW-264.7 and mouse peritoneal macrophages | Reduction of NO, TNF-α, and IL-6 at 1-10pM |

Data is from studies on various indoline and N-methylsulfonyl-indole derivatives.

Antimicrobial Susceptibility Testing (Bacterial, Fungal, Mycobacterial Strains)

The antimicrobial properties of compounds related to this compound have been investigated. A study on novel N-methylsulfonyl-indole derivatives revealed selective antibacterial activity. nih.gov Specifically, compounds 4b , 4e , and 5d were active against the Gram-negative bacteria Salmonella enterica and/or Escherichia coli. nih.gov

In a separate investigation, a series of indole (B1671886) carboxamide and propanamide derivatives were screened for their antimicrobial and antifungal activities. researchgate.netnih.gov The results indicated that all the tested compounds were as active as the standard ampicillin (B1664943) against Staphylococcus aureus. researchgate.netnih.gov Furthermore, indole carboxamide derivatives with substitutions at the 3-position demonstrated better inhibition of Bacillus subtilis compared to their 2-position substituted counterparts. researchgate.netnih.gov The antifungal activity of the carboxamide derivatives was found to be higher than that of the propanamide derivatives against Candida albicans. researchgate.netnih.gov The minimum inhibitory concentration (MIC) values for some of these indole derivatives against S. aureus, B. subtilis, and E. coli were found to be in the range of 1.56-12.5 µg/ml. researchgate.netnih.gov

Table 3: Antimicrobial Activity of Indole and N-Methylsulfonyl-indole Derivatives

| Compound Class/Derivative | Organism | Activity |

|---|---|---|

| N-Methylsulfonyl-indole derivatives (4b, 4e, 5d ) | Salmonella enterica, E. coli | Selective antibacterial activity |

| Indole carboxamide derivatives | Staphylococcus aureus | Active (comparable to ampicillin) |

| 3-substituted Indole carboxamides | Bacillus subtilis | Better inhibition than 2-substituted analogues |

| Indole carboxamide derivatives | Candida albicans | Higher antifungal activity than propanamide derivatives |

This data is based on studies of related indole structures, not specifically this compound derivatives.

Antiviral and Antiparasitic Efficacy Assessments

In the realm of antiparasitic research, indole-2-carboxamides, isomers of the title compound's core structure, have been identified as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org Optimization of this series of compounds was undertaken to improve their antiparasitic potency. nih.govacs.org Additionally, nitroimidazole carboxamides have been investigated as agents against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov

Antioxidant Activity Profiling (e.g., DPPH radical scavenging)

The antioxidant potential of N-methylsulfonyl-indole derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay is a standard in vitro method to assess the free radical scavenging ability of a compound, which is an indication of its antioxidant activity. nih.gov The study on N-methylsulfonyl-indole derivatives included this antioxidant profiling as part of a broader investigation into their biological activities. nih.gov

Neuroactive Compound Screening (e.g., anticonvulsant, anticholinesterase)

Specific neuroactive screening data for this compound derivatives, particularly concerning anticonvulsant or anticholinesterase activities, is limited in the current scientific literature. However, research on other indoline derivatives has shown neuroactive potential. For instance, a study on indoline carbamates revealed that some of these compounds inhibit acetylcholinesterase, with IC50 values ranging from 0.4 to 55µM. nih.gov Acetylcholinesterase inhibitors are a class of compounds used in the treatment of Alzheimer's disease and other neurological conditions. This finding for a related indoline scaffold suggests that the broader indoline chemical space may be a source of neuroactive compounds.

Advanced Medicinal Chemistry Concepts and Development Strategies

Lead Compound Optimization within the Indoline-Carboxamide Series

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound while minimizing toxicity. For the indoline-carboxamide series, this process involves systematic structural modifications to establish a robust Structure-Activity Relationship (SAR).

Initial screening efforts have identified indoline-2-carboxamides as potential inhibitors of various biological targets, including those in infectious diseases. acs.org The optimization of these scaffolds typically explores three key regions: the substituent on the indoline (B122111) nitrogen (R1), the amine portion of the carboxamide (R2), and the indoline core itself. acs.org For instance, in the development of anti-trypanosomal agents based on the related indole-2-carboxamide scaffold, modifications at the 5-position of the indole (B1671886) ring revealed that small, aliphatic, electron-donating groups like methyl and cyclopropyl (B3062369) were favorable for potency. acs.org Conversely, the introduction of electron-withdrawing groups such as halogens or trifluoromethyl groups at the same position led to a loss of activity. acs.org

Furthermore, metabolic stability is a crucial parameter addressed during lead optimization. Early studies on some indole-2-carboxamides showed that while certain modifications could increase potency, they often did so at the expense of solubility and metabolic stability. nih.gov For example, compounds with a one-log increase in potency were found to have limited solubility and poorer microsomal stability. nih.gov This highlights the delicate balance that medicinal chemists must achieve between enhancing desired biological activity and maintaining favorable drug-like properties.

The following table illustrates typical SAR data for a series of indole-2-carboxamides, which can inform the optimization of related indoline-carboxamides.

| Compound | R1 (at 5-position) | R2 | pEC50 (Anti-T. cruzi activity) | Solubility (µg/mL) |

| 1 | Methyl | Phenyl | 5.4 | Moderate |

| 2 | Methyl | Pyridyl | 5.7 | Improved |

| 3 | Cyclopropyl | Phenyl | 6.2 | Low |

| 8 | Chlorine | Phenyl | <4.2 | - |

| 10 | Trifluoromethyl | Phenyl | <4.2 | - |

This table is a representative example based on findings from related indole series to illustrate SAR principles. acs.org

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's properties by substituting a functional group with another that has similar spatial and electronic characteristics. This approach can enhance potency, selectivity, and metabolic stability, or reduce toxicity. For the indoline-carboxamide scaffold, a common bioisosteric replacement for the carboxamide linker is a sulfonamide group. acs.org However, in some instances, this replacement can lead to a complete loss of potency, indicating the critical role of the amide bond in target interaction. acs.org Another approach involves replacing the indole ring itself with other bicyclic systems. nih.gov

Scaffold hopping takes this concept a step further by replacing the central core of a molecule with a topologically different but functionally equivalent scaffold. nih.gov This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. For example, within the broader context of indole-based drug discovery, scaffold hopping from an indole to an indazole core has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2 for cancer therapy. nih.govrsc.org This strategy preserved the key binding interactions while creating a new chemical entity. nih.govrsc.org Another example is the "opening" of the indole ring to create an acetamide (B32628) series, which aimed to enhance aqueous solubility and reduce lipophilicity while retaining the necessary pharmacophoric elements for antimycobacterial activity. nih.gov

| Original Scaffold | Hopped Scaffold | Therapeutic Target | Rationale for Hopping |

| Indole | Indazole | MCL-1/BCL-2 | To develop dual inhibitors from a selective inhibitor. nih.govrsc.org |

| Indole | Benzimidazole | MCL-1/BCL-2 | To explore alternative bicyclic systems while maintaining key interactions. nih.gov |

| Indole | Acetamide | MmpL3 (Mycobacteria) | To improve solubility and reduce lipophilicity by ring opening. nih.gov |

Design of Multi-Target-Directed Ligands (MTDLs) Featuring the Indoline Moiety

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological targets. The Multi-Target-Directed Ligand (MTDL) approach aims to design a single molecule that can modulate several of these targets simultaneously, potentially offering a more effective therapeutic strategy than single-target agents. researchgate.net The indole scaffold, a close relative of the indoline core, is a privileged structure in the design of MTDLs due to its versatility in interacting with various biological targets. mdpi.com

For instance, indole-based compounds have been designed as MTDLs for Alzheimer's disease by combining functionalities that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and also prevent the aggregation of amyloid-β peptides. nih.govresearchgate.net This approach addresses multiple facets of the disease's pathology with a single chemical entity. nih.govresearchgate.net The indoline core, with its sp3-hybridized carbon atom at the 2- and 3-positions, offers a three-dimensional structure that can be exploited for the design of MTDLs targeting different binding pockets.

The design of an MTDL featuring the 1-(methylsulfonyl)indoline-5-carboxamide scaffold could involve, for example, the incorporation of a pharmacophore known to interact with a secondary target, appended to the carboxamide or another position on the indoline ring. The challenge lies in achieving balanced activity at all intended targets without compromising the drug-like properties of the molecule.

Prodrug Design Strategies for Enhanced Biological Performance

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. taylorfrancis.com This strategy is often employed to overcome challenges such as poor solubility, low permeability, rapid metabolism, or to achieve targeted drug delivery. researchgate.net

For indole-containing compounds, prodrug strategies have been explored to improve their physicochemical and pharmacokinetic properties. For example, a prodrug of an anticancer agent based on an indole-3-carbinol (B1674136) was synthesized to improve its stability and reduce its tendency to form inactive dimers. nih.gov This prodrug approach led to improved pharmacokinetics and better tolerability in vivo. nih.gov

In the context of this compound, a prodrug could be designed by modifying the carboxamide group to an ester or another labile functional group. This could potentially enhance its membrane permeability and oral bioavailability. Upon absorption, endogenous enzymes such as esterases would then hydrolyze the prodrug to release the active carboxamide compound. Another potential site for prodrug modification is the indoline nitrogen, although the methylsulfonyl group is generally stable. The specific design of a prodrug would depend on the particular biological barrier or metabolic liability that needs to be addressed for the parent compound.

Conclusions and Future Research Trajectories for 1 Methylsulfonyl Indoline 5 Carboxamide Research

Synthesis of Current Understanding and Research Gaps

The current understanding of indoline-based compounds is that they are "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities. researchgate.netnih.gov Research has demonstrated the potential of indoline (B122111) derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The indoline structure, with its fused benzene (B151609) and pyrrole (B145914) rings, offers a unique three-dimensional architecture that can be readily functionalized to optimize binding affinity and selectivity for various protein targets. nih.gov

Despite the extensive research into the indoline scaffold, several research gaps remain:

Limited Exploration of Specific Derivatives: While the broader indoline class has been studied, many specific derivatives, such as 1-(Methylsulfonyl)indoline-5-carboxamide, remain largely unexplored. Their unique substitution patterns could confer novel biological activities that have yet to be discovered.

Mechanism of Action Studies: For many reported bioactive indoline compounds, the precise mechanism of action at the molecular level is not fully elucidated. nih.gov A deeper understanding of how these compounds interact with their biological targets is crucial for rational drug design and optimization.

In Vivo Efficacy and Pharmacokinetics: A significant portion of the research on indoline derivatives is confined to in vitro studies. More extensive in vivo studies are needed to evaluate their efficacy, safety, and pharmacokinetic profiles in living organisms.

Resistance Mechanisms: As with any potential therapeutic agent, understanding the mechanisms by which cells or microorganisms might develop resistance to indoline-based compounds is a critical but often overlooked area of research. eurekaselect.com

Emerging Therapeutic Opportunities for Indoline-Based Compounds

The versatility of the indoline scaffold continues to open up new avenues for therapeutic intervention. Several emerging areas highlight the potential of this class of compounds:

Targeted Cancer Therapy: Indoline derivatives have shown promise as inhibitors of key signaling pathways involved in cancer progression, such as protein kinases and histone deacetylases. nih.govnih.gov The development of indoline-based compounds that can selectively target cancer cells while minimizing toxicity to healthy tissues is a significant opportunity. mdpi.com

Combating Antimicrobial Resistance: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Indoline-containing compounds have demonstrated activity against a range of bacteria and fungi, and some have even been shown to act as resistance-modifying agents, enhancing the efficacy of existing antibiotics. eurekaselect.comacs.org

Neurodegenerative Diseases: The neuroprotective properties of some indoline derivatives make them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their ability to modulate various targets in the central nervous system presents a promising therapeutic strategy.

Ferroptosis Inhibition: Recent studies have identified novel indoline derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various neurological diseases. researchgate.net This opens up a new therapeutic avenue for conditions such as ischemic stroke. researchgate.net

The following table provides examples of bioactive indoline derivatives and their potential therapeutic applications, illustrating the broad potential of this scaffold.

| Compound Class | Example | Therapeutic Target/Application |

| Kinase Inhibitors | Sunitinib (an indole (B1671886) derivative) | Anti-cancer (inhibits multiple receptor tyrosine kinases) |

| Antimicrobials | Various synthetic indolines | Antibacterial, particularly against resistant strains like MRSA |

| Ferroptosis Inhibitors | TJC-2-1 and its derivatives | Neuroprotection in ischemic stroke |

| 5-LOX/sEH Dual Inhibitors | Indoline derivative 73 | Anti-inflammatory |

Future Directions in Synthetic and Medicinal Chemistry of the Scaffold

The future of indoline-based drug discovery will heavily rely on advancements in synthetic and medicinal chemistry. Key future directions include:

Development of Novel Synthetic Methodologies: While numerous methods for synthesizing the indoline core exist, there is a continuous need for more efficient, stereoselective, and environmentally friendly synthetic routes. researchgate.netcapes.gov.br This includes the development of novel catalytic systems and domino reactions that allow for the rapid assembly of complex and diverse indoline libraries. nih.gov

Structure-Activity Relationship (SAR) Studies: For specific compounds like this compound, detailed SAR studies will be essential. By systematically modifying the substituents on the indoline ring, medicinal chemists can identify the key structural features required for potent and selective biological activity.

Fragment-Based and Computational Drug Design: The application of fragment-based screening and computational modeling can accelerate the discovery of new indoline-based drug candidates. These approaches can help in identifying optimal binding fragments and predicting the interaction of novel derivatives with their biological targets.

Hybrid Molecule Design: The design of hybrid molecules that combine the indoline scaffold with other pharmacophores is a promising strategy to develop multi-target drugs with enhanced efficacy and a lower propensity for resistance development.

Prospects for Further Biological and Mechanistic Investigations

To fully realize the therapeutic potential of this compound and other indoline derivatives, further in-depth biological and mechanistic investigations are crucial. Future research should focus on:

High-Throughput Screening: Screening this compound and libraries of related compounds against a wide range of biological targets will be a critical first step in identifying their potential therapeutic applications.

Target Identification and Validation: For any identified bioactive compounds, pinpointing the specific molecular target is paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

In Vitro and In Vivo Pharmacological Profiling: A comprehensive evaluation of the pharmacological properties of promising indoline derivatives is necessary. This includes determining their potency, selectivity, and efficacy in relevant cellular and animal models of disease.

ADME/Tox Studies: Understanding the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of lead compounds is essential for their translation into clinical candidates. Early assessment of these properties can help to de-risk the drug development process.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Methylsulfonyl)indoline-5-carboxamide?

A common approach involves chlorosulfonation of indoline derivatives followed by nucleophilic substitution with methylamine. For example, 1-acetylindoline can undergo chlorosulfonation at the 5-position (Scheme 73 in ) to yield 1-acetyl-indoline-5-sulphonyl chloride, which can then react with methylamine to form the sulfonamide. Subsequent deprotection (e.g., hydrolysis of the acetyl group) and carboxamide formation completes the synthesis. Reaction conditions (solvent, temperature, and catalyst) must be optimized to improve yield .

Q. How can researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and functional groups.

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, as in ) to assess purity.

- Mass spectrometry (MS) for molecular weight validation. Cross-referencing with analogs like indoline-5-carboxylic acid derivatives ( ) can aid in spectral interpretation.

Q. What are the recommended storage conditions to ensure compound stability?

While stability data for this compound are limited ( ), general sulfonamide stability guidelines apply: store in airtight containers under inert gas (N₂ or Ar) at –20°C, protected from light and moisture. Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) to assess degradation pathways .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of sulfonamide formation in indoline derivatives?

Sulfonylation at the 5-position of indoline is influenced by electron-donating substituents (e.g., acetyl groups) that activate specific aromatic positions. Chlorosulfonation typically follows electrophilic aromatic substitution (EAS) mechanisms, with directing groups (e.g., –OAc) controlling regiochemistry ( ). Advanced computational methods (DFT calculations) can map electron density distributions to predict reactivity .

Q. How can researchers assess the biological activity of this compound?

Design in vitro assays targeting plausible biological pathways:

- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence-based readouts.

- Cellular viability assays (MTT or resazurin) to screen for cytotoxicity.

- Binding affinity studies (SPR or ITC) to quantify interactions with proteins. Reference antibacterial indole carboxamides ( ) for assay design inspiration.

Q. How to resolve contradictions in reported synthetic yields for analogous sulfonamides?

Systematic optimization is critical:

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

Use molecular docking (AutoDock Vina, Schrödinger) to model binding poses in target proteins. QSAR models can correlate structural features (e.g., sulfonamide electronegativity) with activity. Validate predictions using experimental data from related compounds ( ) .

Q. How does the methylsulfonyl group influence the compound’s reactivity in further functionalization?

The –SO₂– group is electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. For further derivatization (e.g., cross-coupling), employ directing groups (e.g., –COOH) or transition-metal catalysis (Pd-mediated Suzuki coupling). Refer to indoline-5-carboxylic acid derivatives ( ) for functionalization strategies .

Q. What are the potential decomposition pathways under stressed conditions?

Conduct forced degradation studies :

Q. How to design comparative studies with structurally related indoline sulfonamides?

Select analogs (e.g., 1-Methylindoline-4-carboxylic acid, ) and evaluate:

- Physicochemical properties (logP, solubility) using shake-flask or HPLC methods.

- Pharmacokinetic profiles (Caco-2 permeability, metabolic stability in liver microsomes).

- Biological activity differences via parallel assays.

Structure-activity relationship (SAR) analysis can highlight critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.